2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide
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Overview
Description
2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a chloroanilino moiety The adamantyl group is a bulky, rigid structure derived from adamantane, which imparts unique steric and electronic properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 1-adamantylamine with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The chloroanilino moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(1-adamantyl)-4-bromoanisole: Shares the adamantyl group but differs in the aromatic substituent, leading to different reactivity and applications.
2-(1-adamantyl)-4-bromophenol: Similar structure but with a hydroxyl group, used in the synthesis of retinoid analogues.
Adamantyl metal complexes: Compounds where the adamantyl group is coordinated to metal centers, used in catalysis and materials science.
Uniqueness
2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide is unique due to the combination of the adamantyl and chloroanilino groups, which confer distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[2-(4-chloroanilino)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-16-1-3-17(4-2-16)23-19(25)12-22-18(24)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-12H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJGHKHNFPRMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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